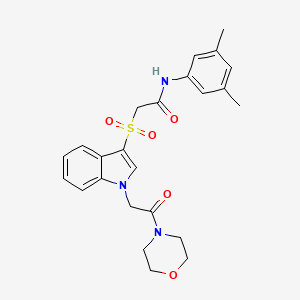
N-(3,5-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C24H27N3O5S and its molecular weight is 469.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3,5-dimethylphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, with the CAS number 878058-97-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H27N3O5S, with a molecular weight of 469.6 g/mol. The structure includes a morpholine moiety and an indole sulfonamide, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H27N3O5S |
| Molecular Weight | 469.6 g/mol |
| CAS Number | 878058-97-0 |
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
- COX Inhibition : Some derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammatory pathways. For example, related compounds demonstrated IC50 values as low as 0.011 μM against COX-2 .
- TRPV1 Modulation : The compound has been evaluated for its effects on the transient receptor potential vanilloid 1 (TRPV1), a target for pain relief. Inhibitory activity against TRPV1 was also noted, with promising IC50 values .
- Antineoplastic Properties : Similar compounds have exhibited moderate antineoplastic activity against various cancer cell lines, indicating potential use in cancer therapy .
Therapeutic Applications
The compound's biological activities suggest several therapeutic applications:
- Anti-inflammatory Agents : Due to its COX inhibition and TRPV1 modulation, it may be developed as an anti-inflammatory medication.
- Analgesics : The ability to inhibit pain pathways positions it as a candidate for pain management therapies.
- Anticancer Drugs : Its activity against cancer cell lines suggests further investigation into its potential as an anticancer agent.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized various sulfonamide derivatives and evaluated their biological activities. Notably, some derivatives showed significant anti-inflammatory effects and were effective in reducing pain in animal models .
- Cytotoxicity Studies : Research on structurally related compounds demonstrated cytotoxic effects against several cancer cell lines, underscoring the need for further exploration of their mechanisms and efficacy .
- Pharmacokinetic Studies : In vivo studies indicated that certain derivatives possess favorable pharmacokinetic profiles, including high bioavailability and low clearance rates .
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-17-11-18(2)13-19(12-17)25-23(28)16-33(30,31)22-14-27(21-6-4-3-5-20(21)22)15-24(29)26-7-9-32-10-8-26/h3-6,11-14H,7-10,15-16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAQAVZPGQGUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














